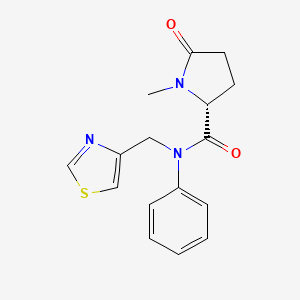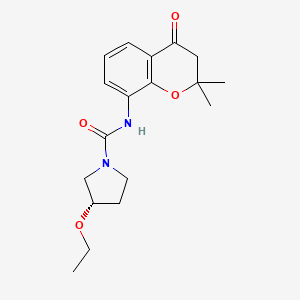
(2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, including its ability to interact with biological systems and its potential therapeutic benefits. In
Aplicaciones Científicas De Investigación
((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of ((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with biological systems, particularly with enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as proteases, which play a role in the progression of cancer and other diseases. It has also been shown to interact with certain receptors, such as the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide are diverse and depend on the specific application. In cancer research, it has been shown to induce cell death and inhibit tumor growth. In neurodegenerative disease research, it has been shown to protect neurons from damage and improve cognitive function. It has also been shown to have antibacterial and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide in lab experiments include its unique properties, such as its ability to interact with biological systems, its potential therapeutic benefits, and its diverse range of applications. However, there are also limitations to its use, such as its high cost, the complexity of its synthesis, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for the study of ((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide. Some of these directions include further studies on its mechanism of action, the development of more efficient synthesis methods, the exploration of its potential use in combination therapies, and the investigation of its potential applications in other fields, such as agriculture and materials science. Additionally, there is a need for more studies on the safety and toxicity of this compound to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, (this compound)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has the potential to be a valuable tool in scientific research and medicine. Its unique properties and diverse range of applications make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action, safety, and potential therapeutic benefits.
Métodos De Síntesis
The synthesis of ((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide involves a multistep process. The first step is the synthesis of the thiazole ring, which is achieved by the reaction of thioamide with a halogenated ketone. The second step involves the reaction of the thiazole ring with a protected amino acid, followed by the deprotection of the amino acid to obtain the final product.
Propiedades
IUPAC Name |
(2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-18-14(7-8-15(18)20)16(21)19(9-12-10-22-11-17-12)13-5-3-2-4-6-13/h2-6,10-11,14H,7-9H2,1H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPLGJKPLCVXSO-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)N(CC2=CSC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)N(CC2=CSC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-benzofuran-5-yl)urea](/img/structure/B7346346.png)
![[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346355.png)

![(6R)-N-(5-methoxypyridin-3-yl)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346373.png)
![[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(3R)-oxolan-3-yl]methanone](/img/structure/B7346380.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346401.png)
![1-[1-(2-fluoroethyl)pyrazol-3-yl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7346409.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346414.png)

![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea](/img/structure/B7346428.png)
![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346433.png)
![(2R,3R)-2-(difluoromethyl)-N-[(1S)-1-pyridin-3-ylethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7346441.png)
![1-(5-methoxy-2-methylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346457.png)
![(2S,3S)-N-(4-fluorophenyl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7346468.png)